molecular formula C10H14N2O2 B7546522 N-[(2S)-2-hydroxypropyl]-N'-phenylurea

N-[(2S)-2-hydroxypropyl]-N'-phenylurea

Cat. No.: B7546522
M. Wt: 194.23 g/mol
InChI Key: XEAXHIGGZMUNSO-QMMMGPOBSA-N
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Description

N-[(2S)-2-hydroxypropyl]-N'-phenylurea is a urea derivative characterized by a chiral (2S)-2-hydroxypropyl group attached to one nitrogen and a phenyl group to the other. Its structure (Figure 1) includes a hydrophilic hydroxypropyl moiety and an aromatic phenyl group, which influence its physicochemical properties and biological interactions. The compound has been identified in structural studies as a ligand bound to human cleavage factor IM (CFIm), a critical component in RNA polyadenylation and processing .

Synthesis of structurally related hydroxypropyl-containing compounds, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, involves N-acylation reactions in biphasic solvent systems (e.g., toluene/K₂CO₃), yielding products confirmed via NMR, LC/MS, and HPLC .

Properties

IUPAC Name

1-[(2S)-2-hydroxypropyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAXHIGGZMUNSO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-hydroxypropyl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with (S)-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Phenyl Isocyanate with (S)-2-Hydroxypropylamine:

Industrial Production Methods

In an industrial setting, the production of N-[(2S)-2-hydroxypropyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-hydroxypropyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phenylurea moiety can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the phenylurea moiety may produce primary or secondary amines.

Scientific Research Applications

N-[(2S)-2-hydroxypropyl]-N’-phenylurea has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2S)-2-hydroxypropyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and phenylurea moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Anticancer Urea Derivatives

N,N′-diarylurea derivatives, such as CTPPU [N-(4-chloro-3-trifluoromethylphenyl)-N′-phenylurea] and CTP-(4-OH)-PU, exhibit potent anticancer activity against non-small cell lung cancer (NSCLC) cells. Key structural differences include:

  • Substituent Effects: CTPPU features electron-withdrawing groups (Cl, CF₃) on the aryl ring, enhancing cytotoxicity by promoting protein binding (e.g., kinase inhibition).
  • Activity : CTPPU induces cell cycle arrest and apoptosis in NSCLC cells at micromolar concentrations, while the hydroxypropyl analog’s activity in cancer models remains uncharacterized.

Table 1: Anticancer Urea Derivatives

Compound Substituents Key Findings Reference
CTPPU 4-Cl, 3-CF₃ on aryl ring NSCLC cell cycle arrest; IC₅₀ ~5 µM
N-[(2S)-2-hydroxypropyl]-N'-phenylurea (2S)-2-hydroxypropyl, phenyl Binds CFIm; biochemical applications

Polymer-Drug Conjugates

PK1, a copolymer of N-(2-hydroxypropyl)methacrylamide (HPMA) conjugated to doxorubicin, exemplifies the role of hydroxypropyl groups in enhancing pharmacokinetics.

  • Reduced Toxicity : Attenuated cardiotoxicity compared to free doxorubicin, with a maximum tolerated dose of 280 mg/m² .
  • Prolonged Circulation : Elimination half-life of 93 h vs. 8–10 h for free doxorubicin.

Agricultural Urea Derivatives

Ureas like siduron [N-(2-methylcyclohexyl)-N'-phenylurea] and forchlorfenuron [N-(2-chloro-4-pyridinyl)-N'-phenylurea] are herbicides and plant growth regulators. Key distinctions:

  • Substituent-Driven Selectivity : Siduron’s methylcyclohexyl group confers soil herbicidal activity, while forchlorfenuron’s pyridinyl-chloro moiety promotes fruit enlargement.
  • Hydroxypropyl vs. Hydrophobic Groups : The hydrophilic hydroxypropyl in this compound likely limits its agricultural utility but enhances compatibility with biological targets (e.g., proteins) .

Table 2: Agricultural Ureas

Compound Substituents Application Reference
Siduron 2-methylcyclohexyl Herbicide
Forchlorfenuron 2-chloro-4-pyridinyl Plant growth regulator

Structural Analogs

N-(4-Cyanophenyl)-N'-phenylurea shares the N,N′-diarylurea scaffold but substitutes a cyano group for the hydroxypropyl moiety. Key differences:

  • Electronic Effects: The electron-withdrawing cyano group may enhance stability and π-π stacking interactions, whereas the hydroxypropyl group introduces hydrogen-bonding capacity.
  • Applications: Cyanophenyl derivatives are explored in materials science and agrochemistry, contrasting with the biochemical focus of the hydroxypropyl analog .

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